N-cyclohexyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
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Overview
Description
N-cyclohexyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide is a compound that belongs to the class of 1,2,4-triazole derivatives.
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to show promising anticancer activity . These compounds are believed to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .
Mode of Action
It is suggested that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
It is known that aromatase inhibitors, like some 1,2,4-triazole derivatives, can interfere with the conversion of androgens to estrogens, thereby disrupting the estrogen signaling pathway .
Pharmacokinetics
The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can potentially improve their pharmacokinetic properties .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against various human cancer cell lines .
Preparation Methods
The synthesis of N-cyclohexyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide typically involves the reaction of cyclohexylamine with 2-chloroacetyl chloride to form N-cyclohexyl-2-chloroacetamide. This intermediate is then reacted with 1H-1,2,4-triazole-5-thiol under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine .
Chemical Reactions Analysis
N-cyclohexyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide undergoes various chemical reactions, including:
Scientific Research Applications
Comparison with Similar Compounds
N-cyclohexyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide can be compared with other similar compounds, such as:
N-cyclohexyl-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide: This compound has a similar structure but differs in the position of the triazole ring, which may result in different biological activities.
N-cyclohexyl-2-(1H-indol-3-yl)acetamide: This compound contains an indole ring instead of a triazole ring, leading to distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclohexyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4OS/c15-9(6-16-10-11-7-12-14-10)13-8-4-2-1-3-5-8/h7-8H,1-6H2,(H,13,15)(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSCOZSUODMJCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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